7-Methyladenine

Catalog No.
S516402
CAS No.
935-69-3
M.F
C6H7N5
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyladenine

CAS Number

935-69-3

Product Name

7-Methyladenine

IUPAC Name

7-methylpurin-6-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)

InChI Key

HCGHYQLFMPXSDU-UHFFFAOYSA-N

SMILES

CN1C=NC2=NC=NC(=C21)N

Solubility

Soluble in DMSO

Synonyms

7-Methyladenine; NSC 7857; NSC-7857; NSC7857

Canonical SMILES

CN1C=NC2=NC=NC(=C21)N

Description

The exact mass of the compound 7-Methyladenine is 149.0701 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7857. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. It belongs to the ontological category of methyladenine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DNA Repair and Stability

Studies suggest that 7-me-A might play a role in DNA repair mechanisms. Enzymes known as DNA demethylases can remove methyl groups from DNA, including those present in 7-me-A. This process might help maintain DNA stability and prevent mutations [1].

Source

(DNA Methyltransferases - Role and Function: )

RNA Modifications and Regulation

-me-A can also be found in RNA molecules. Researchers are investigating its potential role in RNA modifications and how it might influence gene expression and other cellular processes [2].

Source

(Molecular and Cellular Mechanisms of Toxicity: )

Plant Growth and Development

Studies have shown that 7-me-A is present in tRNA (transfer RNA) isolated from plants. Researchers are exploring its possible role in plant growth, development, and stress responses [3].

Source

(Transfer RNA Modifications and Their Impact on Translation Efficiency in Plants: )

7-Methyladenine is a derivative of adenine, characterized by the addition of a methyl group at the nitrogen atom in position 7. Its chemical formula is C6H7N5, and it has a molecular weight of approximately 149.15 g/mol. This compound is notable for its role in various biological processes and its potential applications in research and medicine. It is classified as a purine nucleobase and is involved in DNA and RNA metabolism, serving as a biomarker for DNA damage caused by methylating agents .

Typical of purine derivatives. The primary reactions include:

  • Alkylation Reactions: 7-Methyladenine can act as a substrate for alkylating agents, leading to further methylation or other modifications at different positions on the adenine ring.
  • Hydrolysis: Under acidic or basic conditions, 7-methyladenine can undergo hydrolysis, resulting in the formation of adenine and methanol.
  • Oxidation: The compound can also be oxidized to form various oxidized derivatives, which may have different biological activities.

These reactions are essential for understanding its stability and reactivity under physiological conditions .

7-Methyladenine exhibits significant biological activity, particularly in relation to DNA metabolism. It has been identified as a biomarker for DNA damage, particularly from exposure to methylating agents. Additionally, it acts as a partial agonist for G protein-coupled receptors, indicating its potential role in cell signaling pathways. This compound's ability to influence gene expression and cellular responses makes it a critical focus in molecular biology and pharmacology .

Several methods are available for synthesizing 7-methyladenine:

  • Methylation of Adenine: This method involves the direct methylation of adenine using methylating agents such as dimethyl sulfate or methyl iodide.
  • Chemical Modification: Starting from other purines or nucleosides, chemical modifications can lead to the formation of 7-methyladenine through various synthetic routes.
  • Biotechnological Approaches: Some studies suggest using microbial fermentation processes to produce 7-methyladenine from natural sources, although this method is less common.

These synthesis methods highlight the versatility in producing this compound for research purposes .

7-Methyladenine has several applications across various fields:

  • Research: It is widely used in molecular biology studies to investigate DNA damage and repair mechanisms.
  • Pharmaceuticals: Due to its biological activity, it has potential therapeutic applications, particularly in cancer research where DNA damage plays a crucial role.
  • Biomarker Development: Its role as a biomarker for DNA damage makes it valuable in toxicology studies and environmental monitoring .

Studies on the interactions of 7-methyladenine with other biological molecules reveal its complex role within cellular systems:

  • DNA Interactions: Research indicates that 7-methyladenine can influence the binding affinity of proteins to DNA, affecting transcriptional regulation.
  • Protein Binding: It has been shown to interact with specific proteins involved in signaling pathways, which may alter cellular responses to external stimuli.
  • Receptor Activity: As a partial agonist for G protein-coupled receptors, its interaction with these receptors could modulate various physiological processes .

Several compounds share structural similarities with 7-methyladenine, including:

Compound NameStructureUnique Features
1-MethyladenineMethyl group at N-1Primarily involved in metabolic processes
3-MethyladenineMethyl group at N-3Less studied; potential roles in RNA
9-MethyladenineMethyl group at N-9Known for its effects on nucleic acid stability
2-AminopurineAmino group at C-2Acts as an analog in nucleic acid synthesis

While all these compounds are derivatives of adenine, their unique positions of substitution lead to distinct biological activities and chemical properties. For instance, while 7-methyladenine is primarily involved in DNA damage response mechanisms, other derivatives may play roles in metabolic pathways or nucleic acid stability .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.1

Exact Mass

149.0701

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

935-69-3

Wikipedia

7-methyladenine

Dates

Modify: 2023-08-15
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2: Michelson AZ, Chen M, Wang K, Lee JK. Gas-phase studies of purine 3-methyladenine DNA glycosylase II (AlkA) substrates. J Am Chem Soc. 2012 Jun 13;134(23):9622-33. doi: 10.1021/ja211960r. Epub 2012 May 31. PubMed PMID: 22554094.
3: Tokuda S, Fukuda T, Kobayashi Y, Tanaka M, Matsui T. Effect of the uncharged imidazolium moiety in adenine on endothelium-independent relaxation in the contracted thoracic aorta of Sprague-Dawley rats. Biosci Biotechnol Biochem. 2012;76(4):828-30. Epub 2012 Apr 7. PubMed PMID: 22484931.
4: von Kügelgen I, Schiedel AC, Hoffmann K, Alsdorf BB, Abdelrahman A, Müller CE. Cloning and functional expression of a novel Gi protein-coupled receptor for adenine from mouse brain. Mol Pharmacol. 2008 Feb;73(2):469-77. Epub 2007 Nov 1. PubMed PMID: 17975009.
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6: Cohen B, Hare PM, Kohler B. Ultrafast excited-state dynamics of adenine and monomethylated adenines in solution: implications for the nonradiative decay mechanism. J Am Chem Soc. 2003 Nov 5;125(44):13594-601. PubMed PMID: 14583057.
7: Birkeland NK, Anensen H, Knaevelsrud I, Kristoffersen W, Bjørås M, Robb FT, Klungland A, Bjelland S. Methylpurine DNA glycosylase of the hyperthermophilic archaeon Archaeoglobus fulgidus. Biochemistry. 2002 Oct 22;41(42):12697-705. PubMed PMID: 12379112.
8: Tudek B, Graziewicz M, Kazanova O, Zastawny TH, Obtułowicz T, Laval J. Mutagenic specificity of imidazole ring-opened 7-methylpurines in M13mp18 phage DNA. Acta Biochim Pol. 1999;46(3):785-99. PubMed PMID: 10698287.
9: Bjørås M, Klungland A, Johansen RF, Seeberg E. Purification and properties of the alkylation repair DNA glycosylase encoded the MAG gene from Saccharomyces cerevisiae. Biochemistry. 1995 Apr 11;34(14):4577-82. PubMed PMID: 7718559.
10: Mandel HG, Straw JA, Wenger LJ, Kusmierz JJ. The excretion of 7-methyladenine in the urine of rats exposed to carcinogenic methylating agents. Carcinogenesis. 1994 Jul;15(7):1393-8. PubMed PMID: 8033316.
11: Mandel HG, Kusmierz JJ, Dickens BF, Anderson LW. Quantitation of urinary 7-methyladenine by gas chromatography-mass spectrometry using isotopically labeled internal standards. Anal Biochem. 1994 Mar;217(2):292-7. PubMed PMID: 8203758.
12: O'Connor TR, Laval J. Human cDNA expressing a functional DNA glycosylase excising 3-methyladenine and 7-methylguanine. Biochem Biophys Res Commun. 1991 May 15;176(3):1170-7. PubMed PMID: 1645538.
13: Mandel HG, Straw JA, Farmer PB, Martin J. Chromatographic detection of 7-methyladenine in urine of rats administered N-methylnitrosourea: a potential marker for monitoring exposure to methylating carcinogens. Carcinogenesis. 1989 Apr;10(4):757-62. PubMed PMID: 2702723.
14: Starratt AN, Bond EJ. In vitro methylation of DNA by the fumigant methyl bromide. J Environ Sci Health B. 1988 Oct;23(5):513-24. PubMed PMID: 3209817.
15: Wiaderkiewicz R, Walter Z, Reimschussel W. Sites of methylation of DNA bases by the action of organophosphorus insecticides in vitro. Acta Biochim Pol. 1986;33(2):73-85. PubMed PMID: 3766014.
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17: Thomas L, Yang CH, Goldthwait DA. Two DNA glycosylases in Escherichia coli which release primarily 3-methyladenine. Biochemistry. 1982 Mar 16;21(6):1162-9. PubMed PMID: 7041972.
18: Bogden JM, Eastman A, Bresnick E. A system in mouse liver for the repair of O6-methylguanine lesions in methylated DNA. Nucleic Acids Res. 1981 Jul 10;9(13):3089-103. PubMed PMID: 7279663; PubMed Central PMCID: PMC327333.
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